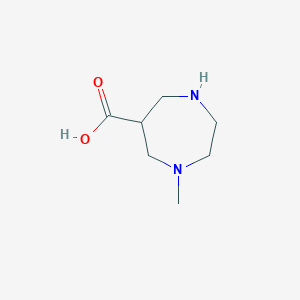

1-Methyl-1,4-diazepane-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methyl-1,4-diazepane-6-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2/c1-9-3-2-8-4-6(5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |

InChI Key |

LTLFMZCOIXULDS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC(C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 1,4 Diazepane 6 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the 1,4-Diazepane Ring System

The formation of the seven-membered diazepane ring is a key challenge in the synthesis of these molecules. Various strategies have been developed to efficiently construct this heterocyclic system.

Cyclization Reactions for Diazepane Scaffold Formation

A range of cyclization reactions have been developed to form the diazepane core, offering diverse entry points to this scaffold. Palladium-catalyzed cyclization represents a powerful method for forming seven-membered rings. For instance, a synthesis of 1,4-benzodiazepine (B1214927) cores has been achieved through the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds via π-allylpalladium intermediates that undergo intramolecular nucleophilic attack by an amide nitrogen to yield the diazepine (B8756704) framework. mdpi.com

Another effective strategy is the domino aza-Michael/SN2 cyclization. A novel, transition-metal-free approach allows for the one-step preparation of monocyclic 1,4-diazepinones from the reaction of 1-azadienes with α-halogenoacetamides. rsc.org This method is noted for its good to excellent yields and tolerance of various functional groups on both reactants. rsc.org

Furthermore, hydrogen borrowing catalysis provides an environmentally friendly route. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diamines and diols to produce diazepanes with high yields. organic-chemistry.org This method addresses common issues like catalyst poisoning by chelating diamines, which can be problematic for other catalysts. organic-chemistry.org

| Cyclization Strategy | Catalyst/Conditions | Key Reactants | Notes | Reference |

| Palladium-Catalyzed Cyclization | Palladium catalyst | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Forms benzodiazepine (B76468) cores via π-allylpalladium intermediates. | mdpi.com |

| Domino Aza-Michael/SN2 | Transition-metal-free | 1-Azadienes, α-halogenoacetamides | One-step synthesis of monocyclic 1,4-diazepinones. | rsc.org |

| Hydrogen Borrowing | Ruthenium(II) catalyst | Diamines, Diols | Environmentally friendly with minimal byproducts. | organic-chemistry.org |

Intramolecular Amidation and Reductive Cyclization Approaches in Diazepane Synthesis

Intramolecular reactions are highly efficient for forming cyclic structures like the diazepane ring. Two prominent methods are intramolecular amidation and intramolecular reductive cyclization, which have been successfully applied to the synthesis of chiral 6-substituted 1,4-diazepanes. rsc.org

One pathway involves the intramolecular amidation of a 2,3-diaminopropionic acid derivative. rsc.org This reaction, often facilitated by coupling reagents like diphenylphosphoryl azide (B81097) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (WSC), leads to the formation of a hexahydro-1H-1,4-diazepin-5-one intermediate. psu.edu Subsequent reduction of the amide (lactam) and other functional groups yields the desired 1,4-diazepane. For example, after deprotection, the resulting 6-aminohexahydro-1H-1,4-diazepinone can be reduced with diisobutylaluminium hydride (DIBAL-H) to afford the target amine. rsc.orgpsu.edu

A more direct route is the intramolecular reductive cyclization of a 2,3-diaminopropionic ester. rsc.org This key step forms the chiral hexahydro-1H-1,4-diazepine ring with high optical purity via a corresponding iminium salt intermediate. rsc.orgpsu.edu Deprotection of the resulting product then furnishes the final chiral amine. rsc.org These tandem approaches, starting from ortho-substituted amines, provide a unified pathway to diverse nitrogen heterocycles. rsc.org

Multicomponent Reaction Strategies for 1,4-Diazepane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency and atom economy for constructing diazepine scaffolds.

The Ugi four-component reaction (Ugi-4CR) has been effectively employed in a Ugi-deprotection-cyclization (UDC) strategy to access 1,4-benzodiazepine cores. nih.gov In this sequence, an amine component (such as methyl anthranilate), an isocyanide, a protected amino aldehyde (like Boc-glycinal), and a carboxylic acid react to form a linear precursor. nih.gov Subsequent deprotection of the amine and spontaneous condensation with an ester group forms the seven-membered diazepine ring. nih.gov This strategy allows for the creation of a library of substituted diazepines by varying the initial components. nih.gov

Another innovative MCR is the catalytic multicomponent [5+2] cycloaddition. This reaction utilizes air-stable azomethine ylides, generated from the rhodium-catalyzed reaction of pyridines and 1-sulfonyl-1,2,3-triazoles, which then react with various partners to form 1,4-diazepine compounds. acs.org MCRs can also be designed where both the diene and dienophile are generated in situ, as seen in copper-catalyzed reactions of aromatic aldehydes, 2-methylindole, and cyclic dienophiles to create complex tetrahydrocarbazoles, demonstrating the versatility of MCRs in building fused ring systems. beilstein-journals.org

| MCR Strategy | Key Reaction | Starting Materials | Scaffold Type | Reference |

| Ugi-Deprotection-Cyclization | Ugi-4CR | Amine, Isocyanide, Aldehyde, Carboxylic Acid | 1,4-Benzodiazepine-6-ones | nih.gov |

| [5+2] Cycloaddition | Rhodium-catalyzed cycloaddition | Pyridines, 1-Sulfonyl-1,2,3-triazoles | 1,4-Diazepines | acs.org |

| In Situ Diene/Dienophile Formation | Copper-catalyzed Diels-Alder | Aromatic aldehydes, 2-Methylindole, Dienophiles | Spirotetrahydrocarbazoles | beilstein-journals.org |

Asymmetric Synthesis of Chiral 1,4-Diazepane Moieties

The synthesis of enantiomerically pure 1,4-diazepanes is of high importance due to the stereospecific nature of many biological targets. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the diazepane ring.

A highly effective method for producing chiral 1,4-diazepanes is to start from readily available chiral precursors. For instance, the synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine was achieved starting from D- and L-serine methyl ester hydrochlorides. rsc.org These chiral starting materials are converted into optically active aziridine (B145994) intermediates. The regioselective ring-opening of the aziridine with a substituted ethylenediamine (B42938) derivative sets the stereochemistry at the C-6 position, which is then carried through subsequent intramolecular cyclization steps to yield the final product with high optical purity. rsc.orgpsu.edu

Enzymatic reactions also offer a powerful route to chiral diazepanes. An enzymatic intramolecular asymmetric reductive amination has been developed using imine reductases (IREDs). researchgate.net Enantiocomplementary IREDs were identified that could produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane with high enantioselectivity. researchgate.net Other methods include the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction before being cleaved from the molecule. youtube.com

Functionalization and Derivatization of the 1-Methyl-1,4-diazepane-6-carboxylic Acid Scaffold

Once the core diazepane ring is constructed, further modifications are necessary to arrive at the target structure of this compound. This involves the specific introduction of the carboxylic acid group at the C-6 position.

Introduction of the Carboxylic Acid Moiety at C-6

Directly installing a carboxylic acid group at the C-6 position can be achieved through several synthetic routes. One common strategy is the conversion of a precursor functional group, such as an amine, that is already present on the chiral diazepane ring. The synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine provides a key intermediate for this transformation. rsc.org The primary amine at the C-6 position can be converted to a carboxylic acid through standard organic transformations, such as diazotization to form a diazonium salt, followed by cyanation and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.

Alternatively, the carboxylic acid functionality (or its ester precursor) can be incorporated during the ring-forming cyclization step. A synthetic route to a related C-5 substituted diazepane involves the reaction of N,N'-dibenzylethane-1,2-diamine with methyl 2,4-dibromobutanoate. chemicalbook.com This reaction, conducted in a sealed tube with triethylamine, directly yields the hexahydro-1H-1,4-diazepine-5-carboxylic acid methyl ester. chemicalbook.com A similar strategy could be envisioned for the C-6 isomer by using a synthon equivalent to a 2,5-dihalopentanoic acid ester. The existence of compounds such as hexahydro-1H-1,4-diazepine-6-carboxylic acid, methyl ester and 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochoride in chemical databases confirms the feasibility of this substitution pattern. uni.lu

N-Alkylation and N-Acylation Strategies on the Diazepane Nitrogens

Modification of the nitrogen atoms within the 1,4-diazepane ring is a primary strategy for introducing molecular diversity and modulating the physicochemical properties of the resulting compounds. Key methods include N-alkylation and N-acylation.

N-Alkylation: A prevalent method for N-alkylation is reductive amination. This process involves the condensation of a primary or secondary amine on the diazepine ring with an aldehyde, followed by reduction of the resulting iminium ion. For instance, 1,4-diazepane-6-amine can be tri-alkylated with alkoxy-hydroxybenzyl groups in a one-pot synthesis. nih.gov The reaction begins with a carbonyl-amine condensation between the diazepine and two equivalents of an appropriate 4-alkoxy-2-hydroxybenzaldehyde, which is then subjected to reductive amination with sodium borohydride. nih.gov This second step can lead to a mixture of mono-, di-, and tri-alkylated products, with the tri-alkylated compound formed via the direct reductive amination of the di-alkylated intermediate. nih.gov

Another effective N-alkylation technique involves direct substitution with alkyl halides. For example, the nitrogen of a pyrrolo[3,2-e] acs.orgnih.govdiazepine system can be alkylated using ethyl chloroacetate (B1199739) in the presence of potassium carbonate in acetone, affording the corresponding ethyl ester derivative. nih.gov

N-Acylation: N-acylation is commonly employed to install amide functionalities or to serve as a protecting group strategy during multi-step syntheses. Standard acylation conditions using acyl chlorides are effective. In the synthesis of functionalized 1,4-diazepan-5-ones, a nitrogen atom can be acylated with benzoyl chloride or 4-trifluoromethylbenzoyl chloride after deprotonation with n-butyllithium (n-BuLi) at low temperatures (-78 °C). caltech.edu This acylation protects one of the nitrogens, allowing for selective modification at other positions of the molecule. caltech.edu

The table below summarizes various conditions for N-alkylation and N-acylation on diazepane-related structures.

| Reaction Type | Reagents | Substrate | Product Type | Source |

| Reductive Amination | 4-alkoxy-2-hydroxybenzaldehyde, NaBH₄ | 1,4-Diazepane-6-amine | Tri(alkoxy-hydroxybenzyl)-DAZA | nih.gov |

| N-Alkylation | Ethyl chloroacetate, K₂CO₃ | Pyrrolo[3,2-e] acs.orgnih.govdiazepine | N-alkylated ester derivative | nih.gov |

| N-Acylation | Benzoyl chloride, n-BuLi | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | N-benzoyl-diazepanone | caltech.edu |

| N-Acylation | 4-trifluoromethylbenzoyl chloride, n-BuLi | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | N-(4-trifluoromethylbenzoyl)-diazepanone | caltech.edu |

Chemical Modifications of the Carboxylic Acid Functional Group

The carboxylic acid at the C6 position is a versatile handle for a wide array of chemical transformations, most notably esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. The Fischer esterification, a classic acid-catalyzed reaction using an excess of alcohol, provides a direct route to esters. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, coupling-agent-mediated esterification is preferred. A highly efficient method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature and is compatible with a wide range of alcohols, including acid-labile ones. orgsyn.org For example, this method can be used to synthesize tert-butyl esters from carboxylic acids and tert-butyl alcohol. orgsyn.org

Amide Bond Formation: The synthesis of amides from the carboxylic acid group is fundamental for building peptide-like structures and other complex derivatives. Direct amide formation can be accomplished by heating an unactivated carboxylic acid with an amine, often in a solvent like toluene (B28343) to facilitate water removal. rsc.org However, for more controlled and efficient coupling, activating agents are standard. Enzymatic approaches have also emerged as powerful tools. Amide bond synthetases (ABSs), such as McbA, can catalyze the coupling of various carboxylic acids and amines in the presence of ATP, offering high selectivity under mild, aqueous conditions. nih.gov Another strategy involves forming an amide bond as part of a chiral resolution process. The racemic carboxylic acid can be coupled to an enantiopure amine, such as (S)-1-phenylethylamine, to form a pair of diastereomeric amides, which can then be separated chromatographically. nih.gov The desired enantiopure carboxylic acid is subsequently recovered by acid-catalyzed hydrolysis of the separated amide. nih.gov

The following table outlines different methodologies for modifying the carboxylic acid group.

| Reaction Type | Reagents/Catalyst | Key Features | Product | Source |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. | Ester | masterorganicchemistry.com |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Mild, room temperature conditions; high efficiency. | Ester | orgsyn.org |

| Direct Amide Formation | Amine, Heat | Catalyst-free; suitable for simple substrates. | Amide | rsc.org |

| Enzymatic Amide Coupling | Amine, Amide Bond Synthetase, ATP | High selectivity, mild aqueous conditions. | Amide | nih.gov |

| Amide Formation/Hydrolysis | Enantiopure Amine, Coupling Agent; then Acid Hydrolysis | Used for chiral resolution of the carboxylic acid. | Enantiopure Carboxylic Acid | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating 1,4-Diazepane-6-carboxylic Acid Motifs

Fusing the 1,4-diazepane-6-carboxylic acid core with other heterocyclic rings generates novel scaffolds with significant potential in drug discovery.

The synthesis of this complex, fused system can be approached in several ways. One method involves the condensation of α-amino acid methyl esters with 1H-pyrido[3,2-d] acs.orgresearchgate.netoxazine-2,4-dione. researchgate.net Alternatively, a stepwise peptide coupling of an α-amino acid methyl ester with a β-amino pyridine (B92270) derivative, followed by cyclization with sodium hydride (NaH), also yields the desired pyridodiazepine core. researchgate.net

A different strategy starts with a substituted pyridine precursor, such as 2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile. researchgate.net A series of transformations, including the introduction of an amino group, Clauson-Kaas pyrrole (B145914) synthesis, and Vilsmeier-Haack formylation, leads to a 2-(2-formyl-pyrrol-1-yl)pyridine-3-carbonitrile intermediate. researchgate.net This intermediate can then be cyclized to form the pyrido[3,2-f]pyrrolo[1,2-a] acs.orgnih.govdiazepin-5-one ring system using sodium percarbonate. researchgate.net

Further functionalization can be achieved through intramolecular cyclization of appropriately substituted pyrrole precursors, followed by N-alkylation to introduce additional diversity. nih.gov

An advanced and versatile method for synthesizing triazolo[1,5-a] acs.orgnih.govdiazepine derivatives, including those with a carboxylic acid at the 6-position, utilizes a polymer-supported, diversity-oriented synthesis approach. acs.org The synthesis commences with an immobilized homoazidoalanine on a solid support. acs.org Key steps in the sequence include:

Sulfonylation: Reaction with 2- or 4-nitrobenzenesulfonyl chlorides.

Mitsunobu Alkylation: N-alkylation with various alkynols to introduce side-chain diversity.

Cycloaddition: A catalyst-free intramolecular Huisgen cycloaddition between the azide and alkyne moieties to form the fused triazolo[1,5-a] acs.orgnih.govdiazepine ring system directly on the solid support. acs.org

Cleavage from the resin yields the final triazolo[1,5-a] acs.orgnih.govdiazepine-6-carboxylic acid derivatives. acs.org This methodology allows for the rapid generation of a library of skeletally distinct compounds for biological screening. acs.org

The table below highlights some of the synthesized triazolodiazepine derivatives.

| Compound Name | Starting Resin Amount | Yield | Purity (HPLC) | Source |

| 6-(2-Nitrophenyl)-3-phenyl-5,6,7,8-tetrahydro-4H- acs.orgresearchgate.netresearchgate.nettriazolo[1,5-a] acs.orgnih.govdiazepine-6-carboxylic Acid | 365 mg | 36% | 98% | acs.org |

| 1-Hydroxy-3′-phenyl-4′,5′,7′,8′-tetrahydrospiro[indoline-3,6′- acs.orgresearchgate.netresearchgate.nettriazolo[1,5-a] acs.orgnih.govdiazepin]-2-one | 335 mg | 43% | 99% | acs.org |

| 1-Hydroxy-4′,5′,7′,8′-tetrahydrospiro[indoline-3,6′- acs.orgresearchgate.netresearchgate.nettriazolo[1,5-a] acs.orgnih.govdiazepin]-2-one | 462 mg | 24% | 99% | acs.org |

Chemical Reactivity and Transformation Pathways of 1 Methyl 1,4 Diazepane 6 Carboxylic Acid

Reactivity of the Diazepane Nitrogen Atoms

The 1,4-diazepane ring contains two nitrogen atoms with distinct chemical environments, leading to differential reactivity. The N1 atom is a tertiary amine due to the presence of a methyl group, while the N4 atom is a secondary amine. This inherent difference is the primary determinant of the site of reaction for processes such as alkylation, acylation, and arylation.

The secondary amine at the N4 position is generally the more reactive site for substitution reactions. It can be readily alkylated or acylated under standard conditions. For instance, regioselective alkylation at the N4 position of similar 3-oxo-1,4-benzodiazepine systems has been efficiently achieved on a solid phase support. nih.gov This selectivity is attributed to the greater nucleophilicity and accessibility of the secondary amine compared to the sterically hindered tertiary amine. Palladium-catalyzed asymmetric allylic alkylation has also been demonstrated for related 1,4-diazepan-5-ones, yielding complex gem-disubstituted products. nih.gov

Furthermore, the N4 nitrogen can participate in coupling reactions, such as Buchwald-Hartwig or Chan-Lam arylations, to form N-aryl diazepane derivatives. These reactions, typically catalyzed by copper or palladium, allow for the introduction of various aryl groups onto the diazepine (B8756704) core, a common strategy in medicinal chemistry to explore structure-activity relationships. chemrxiv.org

The N1 tertiary amine is significantly less reactive towards substitution. It can, however, undergo quaternization with potent alkylating agents to form a quaternary ammonium (B1175870) salt. This transformation would introduce a permanent positive charge and significantly alter the molecule's properties.

Table 1: Summary of Nitrogen Atom Reactivity

| Nitrogen Position | Amine Type | Common Reactions | Reactivity Notes |

|---|---|---|---|

| N1 | Tertiary | Quaternization | Less reactive; requires strong electrophiles. |

| N4 | Secondary | Alkylation, Acylation, Arylation, Sulfonylation | More nucleophilic and principal site for substitution. |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C6 position is a versatile functional group that can undergo a variety of classical transformations to produce a range of derivatives, including esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often utilizing the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using reagents like trimethylsilyldiazomethane, which efficiently converts carboxylic acids to their methyl esters. ed.ac.uknih.gov The formation of a methyl ester from a complex, related polycyclic diazepine carboxylic acid has been documented, highlighting the applicability of these methods. nih.gov

Amide Formation: The synthesis of amides from the carboxylic acid group is another crucial transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. While direct condensation of a carboxylic acid and an amine requires high temperatures, modern coupling reagents facilitate this reaction under milder conditions. rsc.org These reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uranium salts (like HATU). Enzymatic methods, using amide bond synthetases, are also emerging as powerful tools for forming amide bonds with high selectivity and under environmentally benign conditions. nih.gov Such enzymatic approaches have been shown to be effective for a wide range of carboxylic acid and amine substrates. nih.gov The synthesis of the corresponding 1-Methyl-1,4-diazepane-6-carboxamide has been reported, demonstrating the feasibility of this conversion. nih.gov

Table 2: Key Transformations of the Carboxylic Acid Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl Ester) |

| Esterification | Trimethylsilyldiazomethane | Methyl Ester |

| Amide Formation | Amine, Coupling Reagent (e.g., HATU, EDC) | Amide |

| Enzymatic Amide Coupling | Amine, Amide Bond Synthetase, ATP | Amide |

Applications of 1 Methyl 1,4 Diazepane 6 Carboxylic Acid and Its Analogs in Medicinal Chemistry Research

Role as a Privileged Scaffold for Rational Drug Design

The 1,4-diazepane structure is recognized by medicinal chemists as a "privileged scaffold". jocpr.com This term, introduced by Evans et al., refers to molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as versatile templates for drug development. mdpi.com The clinical success of the related 1,4-benzodiazepine (B1214927) class as central nervous system agents has cemented the status of the diazepine (B8756704) ring system as a privileged structure. jocpr.com

The utility of the 1,4-diazepane scaffold stems from several beneficial physicochemical properties. It possesses a semi-rigid, seven-membered ring that allows for the spatial projection of various substituents in defined vectors. nih.govresearchgate.net This conformational feature is crucial for mimicking peptide secondary structures, such as β-turns, which are often involved in protein-protein interactions. nih.govnih.gov The scaffold's combination of low rotatable bonds, hydrogen bond donors and acceptors, and intermediate lipophilicity makes it particularly attractive for designing molecules with favorable drug-like qualities. nih.govresearchgate.net By modifying the substituents on the diazepine core, chemists can systematically design analogs to interact with specific biological targets, making it a powerful tool in rational drug design. nih.govnih.gov

Exploration in the Development of Enzyme Inhibitors (e.g., Mpro, Farnesyltransferase)

The diazepane scaffold has been successfully employed to generate potent inhibitors for various enzymes implicated in human diseases.

Farnesyltransferase (FTase) Inhibitors: Farnesyltransferase is a key enzyme that catalyzes the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancers. wikipedia.orgmedchemexpress.com Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking its signaling function and offering a potential anti-cancer strategy. wikipedia.orgmedchemexpress.com Researchers have synthesized a new class of potent farnesyltransferase inhibitors (FTIs) based on a 1,4-diazepane scaffold, achieving inhibition potencies in the low nanomolar range. nih.gov Similarly, peptidomimetics incorporating a 1,4-benzodiazepine (BZA) scaffold have yielded highly potent FTIs. nih.gov For instance, the replacement of a dipeptide with a BZA scaffold led to inhibitors with IC50 values as low as 0.3-1 nM. nih.gov

| Diazepane-Based Farnesyltransferase Inhibitor Data | | :--- | :--- | | Scaffold Type | 1,4-Diazepane | | Reported Potency | Low nanomolar range nih.gov | | Therapeutic Target | Hormone-resistant prostate cancer nih.gov | | Mechanism | Blocks protein farnesyltransferase, leading to disorganization of tubulin nih.gov |

SARS-CoV-2 Main Protease (Mpro) Inhibitors: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Recent studies have identified benzodiazepine (B76468) derivatives as a new class of Mpro inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compounds have been discovered that covalently bind to Mpro, with the most active showing an IC50 value of 0.180 µM. nih.gov Furthermore, computational methods have been used to identify and optimize diazepane-based hits against Mpro. acs.org By adding an additional exit vector to the diazepane ring to target the S1' pocket of the enzyme, researchers significantly enhanced the binding affinity, with optimized compounds reaching IC50 values as low as 280 nM. acs.org

Development of Receptor Antagonists (e.g., 5-HT3, H3, T-type Calcium Channels)

The structural versatility of the diazepine core has been leveraged to design ligands that antagonize various cell surface and ion channel receptors.

Serotonin 5-HT3 Receptor Antagonists: The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting. wikipedia.orgupmc.com Antagonists of this receptor, often called "setrons," are a major class of antiemetic drugs. wikipedia.orgnih.gov Diazepinone-based compounds have been discovered that exhibit nanomolar binding affinity for the human 5-HT3A receptor. nih.gov These compounds have been developed as partial agonists, which are targeted for the treatment of irritable bowel syndrome (IBS). nih.gov

Histamine (B1213489) H3 Receptor Antagonists: The histamine H3 receptor is a G protein-coupled receptor in the central nervous system that modulates the release of various neurotransmitters. nih.govepa.gov Antagonism of the H3 receptor is being explored for treating cognitive disorders and sleep-wake disorders like narcolepsy. epa.govmdpi.com While direct examples of 1-methyl-1,4-diazepane-6-carboxylic acid as an H3 antagonist are not prominent, the general strategy in this field involves replacing the imidazole (B134444) ring of known H3 ligands with other heterocyclic systems to explore structure-activity relationships. nih.gov This opens a rational path for designing diazepane-containing H3 antagonists to potentially achieve improved pharmacokinetic profiles or dual-target activity, for instance, by combining H3 and H1 receptor antagonism. nih.gov

T-type Calcium Channel Blockers: T-type calcium channels play a role in neuronal excitability and have been implicated in conditions like epilepsy. nih.gov Benzazepinones, which are structurally related to diazepanes, are a known class of calcium channel blockers. nih.govresearchwithrutgers.com A comprehensive structure-activity relationship study of diltiazem-like benzazepinones revealed that activity depends on a 4'-aryl methyl ether and a basic substituent with a pKa in the physiological range. nih.govresearchwithrutgers.com These findings provide a blueprint for designing novel T-type calcium channel blockers based on the diazepine scaffold.

Bioisosteric Replacements Involving the Carboxylic Acid Group in Diazepane Systems

A frequently used bioisostere for a carboxylic acid is the 1H-tetrazole ring. cambridgemedchemconsulting.comtandfonline.com Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions with target proteins. cambridgemedchemconsulting.comrug.nl However, tetrazoles are generally more metabolically stable and more lipophilic, which can enhance membrane permeability and oral bioavailability. tandfonline.comrug.nl This strategy has been explicitly applied to diazepine systems, where the carboxylic acid group in an Ugi reaction was replaced with a precursor that yields a 2-tetrazolo substituted 1,4-benzodiazepine, demonstrating the direct integration of this bioisosteric approach into the synthesis of diazepine libraries. researchgate.net

| Comparison of Carboxylic Acid and Tetrazole Bioisosteres | | :--- | :--- | :--- | | Property | Carboxylic Acid | 1H-Tetrazole | | pKa | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nl | | Metabolic Stability | Susceptible to metabolism (e.g., glucuronidation) nih.gov | Generally more resistant to metabolic degradation tandfonline.comrug.nl | | Lipophilicity | Lower | Higher (tetrazolate anions are more lipophilic than carboxylates) rug.nl | | Permeability | Can limit passive diffusion across membranes nih.gov | Can improve membrane permeability tandfonline.com |

Diversity-Oriented Synthesis for Compound Library Generation in Drug Discovery

Diversity-oriented synthesis (DOS) is a strategy to create collections of structurally diverse small molecules to explore broad areas of "chemical space" and identify novel biological activities. cam.ac.ukcam.ac.uk Rather than focusing on a single target, DOS aims to generate a wide range of molecular architectures. cam.ac.uk The 1,4-diazepane scaffold is an ideal starting point for DOS due to its status as a privileged structure and its amenability to multicomponent reactions (MCRs). nih.govresearchgate.net

MCRs, such as the Ugi four-component reaction (Ugi-4CR), allow for the rapid assembly of complex molecules from simple building blocks in a single step. nih.gov This approach has been used to efficiently generate large, diverse libraries of 1,4-benzodiazepines with multiple points of diversity. nih.govresearchgate.net By varying the input components (e.g., amino acids, isocyanides, aldehydes, and ketones), chemists can create a vast number of unique diazepine analogs. nih.gov These libraries can then be screened against a wide array of biological targets to discover new hit compounds, which can serve as starting points for medicinal chemistry programs. nih.gov

Designing Analogs for Specific Biological Target Interactions

The design of analogs based on the 1,4-diazepane scaffold for specific biological targets is a cornerstone of its application in medicinal chemistry. The semi-rigid diazepine ring serves as a template to which various functional groups can be attached with precise spatial orientation. nih.govnih.gov This allows for the systematic optimization of interactions with a target's binding site.

For example, in the development of inhibitors for the p53-Mdm2 protein-protein interaction, a 1,4-benzodiazepine-2,5-dione was synthesized as an α-helix mimic. nih.gov This demonstrates the scaffold's ability to replicate the secondary structures of proteins. In another case, the hit-to-lead optimization of a diazepane inhibitor for the SARS-CoV-2 Mpro involved a detailed analysis of the enzyme's binding pockets (S1, S2, S1'). acs.org This led to the rational design of new analogs with an additional exit vector on the diazepine ring, which significantly improved inhibitory potency. acs.org The development of focused libraries of diazepine-based compounds provides a powerful platform for such optimization, allowing chemists to fine-tune a lead compound's properties to achieve high affinity and selectivity for a specific biological target. nih.gov

Structure Activity Relationship Sar Investigations of 1,4 Diazepane 6 Carboxylic Acid Derivatives

Impact of Substituents on the 1,4-Diazepane Scaffold and its Activity

The biological profile of 1,4-diazepane derivatives can be significantly altered by introducing various substituents onto the heterocyclic ring. The nature, size, and position of these substituents play a critical role in determining the compound's affinity and selectivity for specific receptors or enzymes.

Research into sigma receptor (σR) ligands has shown that modifications at the N-1 and N-4 positions of the diazepane ring are key determinants of activity. nih.gov For instance, in one study, a series of N-substituted diazepane derivatives were synthesized to explore their affinity for σ1 and σ2 receptors. It was found that a (substituted) benzyl (B1604629) moiety in the N-1 position and a cyclohexylmethyl or a butyl group in the N-4 position generally resulted in the highest σ1 affinity. researchgate.net The introduction of a methyl group at the C-2 position was also found to be favorable for high σ1 affinity. researchgate.net

In the context of farnesyltransferase inhibitors, a class of compounds based on a 1,4-diazepane scaffold demonstrated potent enzymatic inhibition in the low nanomolar range. nih.gov Similarly, derivatives of 1,4-diazepane have been developed as T-type calcium channel blockers, highlighting the scaffold's broad therapeutic potential. nih.gov The fusion of other rings to the diazepane core, such as in 1,4-benzodiazepines, further expands the possibilities for structural modification and has led to compounds with a wide array of pharmacological activities, including anxiolytic and anticonvulsant effects. mdpi.comnih.gov

The table below summarizes the observed impact of various substituents on the activity of 1,4-diazepane derivatives based on selected studies.

| Position | Substituent Type | Resulting Activity/Affinity | Target | Reference |

| N-1 | (Substituted) Benzyl | High Affinity | σ1 Receptor | researchgate.net |

| N-1 | Benzofurane, Quinoline | High Affinity | σ Receptors | nih.gov |

| N-4 | Cyclohexylmethyl, Butyl | Preferred for High Affinity | σ1 Receptor | researchgate.net |

| C-2 | Methyl | High Affinity | σ1 Receptor | researchgate.net |

This table is generated based on findings from multiple studies and illustrates general trends in SAR.

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. The flexible seven-membered ring of the 1,4-diazepane scaffold can adopt several conformations, and the energetically preferred conformation is not always the one that is biologically active.

Detailed conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that these compounds can exist in an unexpected low-energy state. nih.gov This conformation is distinguished by a twist-boat ring structure stabilized by an intramolecular π-stacking interaction. nih.gov It is hypothesized that this specific geometry mimics the bioactive conformation required for binding to the orexin receptor. nih.gov The ability of a ligand to adopt a specific conformation that complements the receptor's binding site is a critical factor for its potency. Intramolecular hydrogen bonding can also play a significant role in stabilizing a particular conformation, thereby pre-organizing the ligand for optimal interaction with its receptor. mdpi.com This pre-alignment can enhance binding affinity by reducing the entropic penalty of binding. mdpi.com

Modulation of Biological Activity through Functional Group Variations at C-6

The carboxylic acid group at the C-6 position is a key functional handle that can be modified to fine-tune the biological activity of 1,4-diazepane derivatives. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a crucial point of interaction with many biological targets.

Studies on related heterocyclic scaffolds have demonstrated the importance of the carboxylic acid group's position for biological activity. For example, in a series of 2,3-dihydro-1,4-benzodioxin analogs, the placement of an acetic acid group at position-6 resulted in optimal anti-inflammatory activity, whereas the regioisomer with the substituent at position-2 showed significantly reduced activity. scirp.orgscirp.org This highlights that the spatial arrangement of the carboxylic acid is critical for proper orientation within the target's active site.

Furthermore, the carboxylic acid moiety can be replaced with other functional groups, known as bioisosteres, to modulate activity and improve pharmacokinetic properties. In the development of angiotensin-converting enzyme (ACE) inhibitors, replacing the terminal carboxylic acid on a proline moiety with a hydroxamic acid, a phosphoric acid, or a tetrazole group resulted in significant changes in inhibitory potency. nih.gov The hydroxamic acid derivative, in particular, retained very high potency, demonstrating that such modifications can lead to effective analogues. nih.gov

The table below illustrates how variations of a carboxylic acid functional group can impact biological activity.

| Original Functional Group | Bioisosteric Replacement | Impact on Biological Activity | Compound Class | Reference |

| Carboxylic Acid | Phosphoric Acid | Reduced Potency (I50: 100 µM vs 0.07 µM) | ACE Inhibitor | nih.gov |

| Carboxylic Acid | Hydroxamic Acid | Retained High Potency (I50: 1.6 µM vs 0.07 µM) | ACE Inhibitor | nih.gov |

| Carboxylic Acid | Tetrazole | Reduced Potency (I50: 22 µM vs 0.07 µM) | ACE Inhibitor | nih.gov |

This data is from a study on ACE inhibitors and serves as an example of how C-terminal carboxylic acid modifications can influence biological outcomes.

Stereochemical Aspects in 1,4-Diazepane-based Ligands

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral. The introduction of stereocenters into the 1,4-diazepane scaffold can lead to enantiomers or diastereomers with markedly different biological activities, potencies, and metabolic profiles.

The synthesis of enantiomerically pure 1,4-diazepanes is an area of active research, with methods like asymmetric reductive amination being employed to create specific stereoisomers. researchgate.net In the investigation of σ1 receptor ligands, it was observed that the configuration at the C-2 position of the 1,4-diazepane ring did not significantly influence σ1 affinity. researchgate.net This suggests that for this particular target, the substituent at C-2 may not be involved in a stereospecific interaction within the binding pocket.

However, for other targets, stereochemistry can be critical. The development of rhodium-catalyzed asymmetric hydroamination reactions has enabled the synthesis of enantioenriched 3-vinyl-1,4-benzodiazepines, which are precursors to biologically active compounds. acs.org The ability to control the stereochemistry at specific positions allows for the exploration of how each isomer interacts with the receptor, leading to the identification of the more potent or selective eutomer. This stereochemical differentiation is a cornerstone of modern drug discovery.

Computational Approaches in the Study of 1 Methyl 1,4 Diazepane 6 Carboxylic Acid

Molecular Docking and Binding Affinity Predictions for Diazepane Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and its protein target. This method allows researchers to screen virtual compounds and prioritize those with the highest likelihood of exhibiting biological activity, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.govnih.gov

For analogs of 1-Methyl-1,4-diazepane-6-carboxylic acid, molecular docking studies are crucial for understanding how modifications to the diazepane core affect binding to specific receptors. For instance, studies on 1,4-diazepane derivatives targeting sigma receptors (σR) have utilized docking to gain insight into their binding modes. nih.gov A computational assessment of diazepane-based sigma ligands revealed that van der Waals interactions were the primary force responsible for binding. nih.gov Similarly, docking studies of 1,4-benzodiazepine (B1214927) derivatives with the GABA-A receptor have been used to evaluate binding affinity based on dock scores and interactions such as hydrogen bonds and pi-stacking. benthamdirect.combenthamscience.com

The process typically involves a grid-based docking method using a force field like CHARMm. nih.gov The receptor is often held rigid while the ligand is allowed to flex, simulating how it might adapt its shape to fit into the binding pocket. nih.gov The results of these simulations are often presented as a "dock score," a numerical value that estimates the binding affinity. Molecular dynamics simulations can further refine these predictions and assess the stability of the ligand-receptor complex over time. nih.gov

Research on a series of 1,4-diazepane-based sigma ligands demonstrated that a bulky diazepane spacer could maintain or even improve affinity for both σ1 and σ2 receptors compared to a piperidine (B6355638) ring. nih.gov Molecular dynamics simulations confirmed a strong interaction between the most potent σ1R ligand in the series and the active site of the receptor. nih.gov

| Compound/Analog Class | Target Receptor | Key Findings from Computational Studies | Reference |

|---|---|---|---|

| 1,4-Diazepane-based ligands | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | The bulky diazepane spacer improved affinity. Van der Waals interactions were identified as the major contributor to binding energy. Molecular dynamics confirmed stable interactions with the active site. | nih.gov |

| 1,4-Dibenzyl-1,4-diazepane derivative (4a) | Sigma-1 (σ1) Receptor | Demonstrated high affinity with a Ki value of 7.4 nM and a 53-fold selectivity over σ2 receptors. | nih.gov |

| 1,4-Benzodiazepine derivatives | GABAA Receptor | Docking scores were used to evaluate binding affinity. Important interactions included hydrogen bonds, hydrophobic bonds, and pi-stacking. Methoxy group substitutions played a significant role. | benthamdirect.combenthamscience.comresearchgate.net |

| N,N-disubstituted-1,4-diazepane antagonists | Orexin (B13118510) Receptors | Molecular modeling indicated a low-energy, U-shaped conformation stabilized by intramolecular π-stacking, which is believed to mimic the bioactive conformation for receptor binding. | nih.govlookchem.com |

In Silico Generation of Compound Libraries for Medicinal Chemistry

In silico (computer-based) generation of compound libraries is a powerful strategy in medicinal chemistry for exploring vast regions of chemical space without the need for immediate synthesis. nih.gov This approach allows for the rapid design and evaluation of thousands to billions of virtual molecules, helping to identify promising candidates for further development. nih.govtiogaresearch.com

Starting with a core scaffold like 1,4-diazepane, virtual libraries can be constructed by systematically adding different substituents at various positions on the ring. For this compound, this could involve modifying the N-methyl group, the second nitrogen atom, or adding substituents to the carbon backbone of the diazepane ring. These virtual libraries are then screened using computational tools to predict properties such as binding affinity to a target, drug-likeness, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Modern approaches utilize ultra-large virtual libraries containing billions of "readily available" (REAL) compounds that can be synthesized quickly and with a high success rate. nih.gov Advanced screening methods, such as Virtual Synthone Hierarchical Enumeration Screening (V-SYNTHES), have been developed to manage these massive datasets. This method involves docking and screening a smaller library of chemical fragments (synthons) first, then iteratively building and screening larger molecules from the top-scoring fragments. nih.gov This hierarchical approach makes the screening of libraries with over 10 billion compounds computationally feasible. nih.gov

The integration of multiple in silico screening methods, such as ligand-based and structure-based approaches, can be used in a consensus manner to improve the hit rate and prioritize the most promising compounds for laboratory evaluation. nih.gov

| Scaffold | R1 Substituent | R2 Substituent | Resulting Virtual Compound |

|---|---|---|---|

| 1,4-Diazepane-6-carboxylic acid | -CH3 (Methyl) | -H | This compound |

| -CH2Ph (Benzyl) | -H | 1-Benzyl-1,4-diazepane-6-carboxylic acid | |

| -CH3 (Methyl) | -CH2Ph (Benzyl) | 1-Benzyl-4-methyl-1,4-diazepane-6-carboxylic acid | |

| -Cyclobutyl | -CH3 (Methyl) | 1-Cyclobutyl-4-methyl-1,4-diazepane-6-carboxylic acid |

Conformational Landscape Analysis of Diazepane Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The seven-membered ring of the 1,4-diazepane system is highly flexible and can adopt multiple conformations. Understanding this conformational landscape is critical for designing analogs that can adopt the specific shape required for optimal interaction with a biological target.

Computational methods, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, are used to explore these conformations. nih.govlookchem.com Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that the diazepane ring can exist in various conformations, including chair, boat, and twist-boat forms. nih.gov

A significant finding is that certain N,N-disubstituted-1,4-diazepane orexin receptor antagonists adopt an unexpected low-energy, U-shaped structure. nih.govlookchem.com This structure is characterized by a twist-boat ring conformation that is stabilized by an intramolecular pi-stacking interaction between substituents on the two nitrogen atoms. nih.govlookchem.com This specific conformation is believed to be the bioactive one, meaning it is the shape the molecule adopts when it binds to its receptor. By pre-organizing the molecule into a shape that resembles the bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. lookchem.com

The analysis of the conformational landscape helps guide the synthesis of "bridged" or conformationally constrained analogs. By locking the diazepane core into the desired U-shaped geometry, it is possible to create more potent and selective compounds. lookchem.com

| Conformation | Key Structural Features | Energetic Profile | Significance in Drug Design |

|---|---|---|---|

| Twist-Boat | A non-planar, twisted conformation. | Can be a low-energy state, especially when stabilized by intramolecular interactions like π-stacking. nih.govlookchem.com | Identified as part of the bioactive conformation for certain orexin receptor antagonists. nih.govlookchem.com |

| Chair | Resembles the chair conformation of cyclohexane, but with greater flexibility. | Often a stable, low-energy conformation for seven-membered rings. | A common conformation that needs to be considered in the overall energetic landscape of the molecule. |

| Boat | Resembles the boat conformation of cyclohexane. | Generally a higher-energy conformation compared to the chair or twist-boat. | Typically considered a transition state between other, more stable conformations. |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Methyl-1,4-diazepane-6-carboxylic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. acs.org The protons on the diazepane ring would likely exhibit complex splitting patterns (multiplets) in the range of 2.0-4.0 ppm, due to spin-spin coupling with neighboring protons. The methyl group attached to the nitrogen atom (N-CH₃) would likely appear as a singlet at approximately 2.2-2.8 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 170-180 ppm region. The carbons of the diazepane ring are expected to resonate between 40-60 ppm, while the N-methyl carbon would likely be observed around 30-40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |

| Diazepane Ring CH | 2.5 - 4.0 (m) | 50 - 60 |

| Diazepane Ring CH₂ | 2.0 - 3.5 (m) | 40 - 55 |

| N-Methyl (-NCH₃) | 2.2 - 2.8 (s) | 30 - 40 |

s = singlet, m = multiplet

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be suitable. The mass spectrum would show the molecular ion peak [M+H]⁺ corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. scirp.org Fragmentation patterns observed in the MS/MS spectrum can offer further structural insights. Common fragmentation for carboxylic acids includes the loss of the carboxylic group (-COOH, 45 Da) or water (H₂O, 18 Da). researchgate.net The diazepane ring may also undergo characteristic fragmentation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group due to hydrogen bonding. bldpharm.com A strong, sharp absorption band between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-H stretching vibrations for the alkyl and methyl groups would be observed around 2850-3000 cm⁻¹, and C-N stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-N (Amine) | 1000 - 1200 | Medium |

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective. The compound would be detected using a UV detector, if it possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both separation and identification. LC-MS allows for the confirmation of the molecular weight of the main peak and any impurities present. This technique is particularly useful for identifying and quantifying isomeric impurities that may not be distinguishable by HPLC with UV detection alone. For carboxylic acids, derivatization might be employed to enhance their chromatographic retention on reversed-phase columns and improve their ionization efficiency in the mass spectrometer. nih.gov

X-ray Crystallography for Solid-State Conformation

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique would unambiguously determine the bond lengths, bond angles, and the conformation of the diazepane ring in the solid state. The diazepane ring can adopt various conformations, such as a chair or boat form, and X-ray crystallography would reveal the preferred conformation in the crystal lattice. nih.gov Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amine functionalities, which dictate the crystal packing. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for a complete structural characterization.

Q & A

Q. What are the key considerations for synthesizing 1-Methyl-1,4-diazepane-6-carboxylic acid with high purity?

Methodological Answer:

- Reagent Selection : Use high-purity reagents (e.g., ≥95% purity) to minimize side reactions. For diazepane derivatives, intermediates like 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate (CAS RN: 303134-03-4) require strict anhydrous conditions and controlled temperatures (mp 239–241°C) to prevent decomposition .

- Purification : Employ recrystallization or column chromatography. Monitor purity via HPLC using mobile phases similar to methanol/water/sodium phosphate/tetrabutylammonium hydroxide systems adjusted to pH 5.5 for optimal separation .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Analysis : Assign peaks for the diazepane ring (¹H NMR: δ 3.2–3.8 ppm for N-CH₃ and ring protons; ¹³C NMR: δ 170–175 ppm for carboxylic carbon). Compare with structurally similar compounds, such as tetrahydro-β-carboline derivatives .

- FT-IR : Confirm carboxylic acid (-COOH) stretching vibrations at 2500–3300 cm⁻¹ (broad O-H) and 1680–1720 cm⁻¹ (C=O) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of diazepane-carboxylic acid derivatives?

Methodological Answer:

- Component-Specific Assays : Isolate and test individual enantiomers or derivatives, as seen in studies on antiplatelet indole alkaloids (e.g., (1R,3S)-1-methyltetrahydro-β-carboline-3-carboxylic acid). Use platelet aggregation assays (e.g., ADP-induced aggregation) paired with signaling pathway analysis (e.g., inhibition of phosphoinositide 3-kinase) to clarify mechanisms .

- Dose-Response Studies : Address discrepancies by testing a wide concentration range (e.g., 0.1–100 µM) to identify biphasic effects or off-target interactions .

Q. How can in vitro radical scavenging assays be optimized for diazepane-carboxylic acid derivatives?

Methodological Answer:

- DPPH/ABTS Assays : Prepare test compounds in methanol or DMSO (≤1% v/v to avoid solvent interference). Use UV-Vis spectroscopy (517 nm for DPHH; 734 nm for ABTS) with Trolox as a standard. For example, DHA-III (a cyclohexane diol derivative) showed activity at 50–200 µg/mL, suggesting similar protocols apply .

- Positive Controls : Include ascorbic acid or quercetin to validate assay conditions. Adjust pH to physiological levels (7.4) for relevance to cellular systems .

Q. What HPLC parameters are critical for analyzing degradation products of this compound under stress conditions?

Methodological Answer:

- Mobile Phase Optimization : Use a methanol/water/sodium phosphate/tetrabutylammonium hydroxide mixture (5:1:2:3 v/v) adjusted to pH 5.5 with phosphoric acid. This system resolves polar degradation products (e.g., hydrolyzed carboxylic acids) .

- Column Selection : C18 columns (5 µm, 250 × 4.6 mm) at 25°C with a flow rate of 1.0 mL/min ensure baseline separation. Validate system suitability with resolution ≥2.0 between adjacent peaks .

Q. How should researchers approach conflicting data on the stability of this compound in aqueous solutions?

Methodological Answer:

- Stress Testing : Expose the compound to varying pH (1–13), temperatures (40–80°C), and light conditions. Monitor degradation via HPLC-UV at 210–220 nm (carboxylic acid absorbance).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. For example, hydrolysis rates of similar carboxylic acids increase exponentially above pH 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.